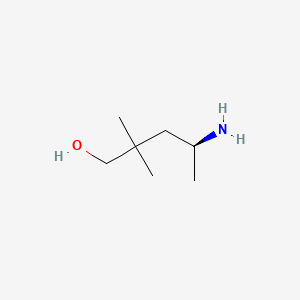
ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate, also known as EDMPPC, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential biochemical and physiological effects, as well as its potential for use in laboratory experiments.
作用機序
The exact mechanism of action of ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate is not yet fully understood. However, it is believed to act as an agonist of certain receptors in the nervous system, such as the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, sleep, and appetite, and ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate is thought to have an effect on these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate are still being studied. However, some studies have suggested that ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate may have an effect on the nervous system, cardiovascular system, and immune system. In particular, it has been suggested that ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate may act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, sleep, and appetite. Additionally, ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate may have an anti-inflammatory effect, as well as an effect on the cardiovascular system.
実験室実験の利点と制限
Ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate is a useful tool for researchers due to its relatively simple synthesis method. Additionally, its potential applications in scientific research make it a valuable tool for researchers. However, there are some limitations to using ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate in laboratory experiments. For example, its effects on the nervous system, cardiovascular system, and immune system are still not fully understood, making it difficult to predict its effects in a laboratory setting. Additionally, ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate is a synthetic compound, and its effects may not be the same as those of naturally occurring compounds.
将来の方向性
The potential applications of ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate in scientific research are still being explored. Future research may focus on further understanding the biochemical and physiological effects of ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate, as well as its potential applications in laboratory experiments. Additionally, further research may focus on understanding the mechanisms of action of ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate and its potential effects on the nervous system, cardiovascular system, and immune system. Finally, researchers may investigate the potential uses of ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate in drug development and other medical applications.
合成法
Ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate is synthesized through a multi-step process. The first step involves the reaction of 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylic acid with sodium ethoxide in ethanol. The resulting product is then reacted with ethyl bromide in the presence of sodium ethoxide to give ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate. This synthesis method is relatively simple and straightforward, making it a useful tool for researchers.
科学的研究の応用
Ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate has been studied for its potential applications in scientific research. It has been used in studies to investigate the effects of compounds on the nervous system and to study the pharmacological properties of drugs. In addition, ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate has been used as a model compound to study the effects of compounds on the cardiovascular system and to study the effects of compounds on the immune system.
特性
IUPAC Name |
ethyl 2,5-dimethyl-1-(3-methylphenyl)pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-5-19-16(18)15-10-12(3)17(13(15)4)14-8-6-7-11(2)9-14/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYRYGIXCFGBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)C2=CC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)


![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)

![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)




![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)